N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of A-204176 involves several key steps:
Starting Material: The synthesis begins with the preparation of a methanesulfonamide derivative.
Intermediate Formation: This derivative is reacted with 4-iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide and ethylmagnesium bromide in dichloromethane, followed by heating with diluted hydrochloric acid to form an intermediate compound.
Final Conversion: The intermediate is then debenzylated and reduced by hydrogenation over palladium on carbon in methanol to yield the final product, A-204176.
Industrial production methods for A-204176 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
A-204176 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, which may alter its pharmacological properties.
Substitution Reactions: A-204176 can participate in substitution reactions, particularly involving the imidazole and naphthalenyl groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A-204176 has been extensively studied for its scientific research applications, including:
Mechanism of Action
A-204176 exerts its effects by selectively binding to and activating alpha1A adrenoceptors. This activation leads to an increase in urethral tone, which is beneficial for conditions like urinary incontinence . The molecular targets involved include the alpha1A adrenoceptors located in the urethra and other tissues. The pathways activated by A-204176 involve the modulation of intracellular signaling cascades that regulate smooth muscle contraction and relaxation .
Comparison with Similar Compounds
A-204176 is unique in its high selectivity for the alpha1A adrenoceptor compared to other similar compounds. Some similar compounds include:
Phenylpropanolamine: A non-selective alpha1 adrenoceptor agonist that increases urethral tone but with less selectivity compared to A-204176.
Alfuzosin: An alpha1 adrenoceptor antagonist used for similar indications but with a different mechanism of action.
A-204176’s uniqueness lies in its higher affinity and selectivity for the alpha1A adrenoceptor, making it a valuable pharmacological tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[5-(1H-imidazol-5-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c1-20(18,19)17-13-7-3-4-10-11(13)5-2-6-12(10)14-8-15-9-16-14/h3-4,7-9,12,17H,2,5-6H2,1H3,(H,15,16) |
InChI Key |
FTWWLMPVXHMPNP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1CCCC2C3=CN=CN3 |
Synonyms |
A-204176 A204176 N-(5-(1H-imidazol-4-y1)-5,6,7,8-tetrahydro-1-naphthalenyl)methanesulfonamide |
Origin of Product |
United States |
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